
JND3229
Overview
Description
JND3229 is a fourth-generation epidermal growth factor receptor (EGFR) inhibitor designed to address resistance caused by the C797S mutation, which emerges in non-small cell lung cancer (NSCLC) patients treated with third-generation inhibitors like osimertinib . Structurally, it is a pyrimidopyrimidinone derivative synthesized via a multi-step protocol involving key intermediates such as pyrimidopyrimidinone 14 and sulfone 15 .
Preparation Methods
The preparation of JND3229 involves the synthesis of a pyrimidopyrimidinone derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the compound with high purity and yield . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
JND3229 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
JND3229 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of EGFR inhibitors and their interactions with various mutations.
Biology: Employed in cellular studies to understand the effects of EGFR inhibition on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating non-small cell carcinoma and other cancers with EGFR mutations.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Mechanism of Action
JND3229 exerts its effects by reversibly inhibiting the EGFR C797S mutation. It binds to the mutant form of EGFR, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival. This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells expressing the EGFR mutation .
Comparison with Similar Compounds
Mechanism and Activity :
- Kinase Inhibition : JND3229 exhibits potent inhibition of EGFR L858R/T790M/C797S with an IC50 of 5.8 nM , surpassing osimertinib’s efficacy against this mutant by ~70-fold . It also inhibits wild-type EGFR (EGFR<sup>WT</sup>) and EGFR<sup>L858R/T790M</sup> with IC50 values of 6.8 nM and 30.5 nM , respectively .
- Cellular Activity : In BaF3 cells harboring EGFR<sup>L858R/T790M/C797S</sup> and EGFR<sup>19D/T790M/C797S</sup> , this compound demonstrates IC50 values of 0.51 μM and 0.32 μM , comparable to brigatinib but superior to osimertinib (>4 μM) .
- In Vivo Efficacy: As a monotherapy, this compound achieves 42.2% tumor growth inhibition (TGI) in BaF3/EGFR<sup>19D/T790M/C797S</sup> xenograft models at 10 mg/kg (twice daily), outperforming the EAI045/cetuximab combination (22.3% TGI) .
Structural Insights :
X-ray crystallography (2.65 Å resolution) reveals this compound adopts a reversible U-shaped configuration within the ATP-binding pocket of EGFR<sup>C797S</sup>. Key interactions include:
- Bidentate hydrogen bonds with Met793 (hinge region).
- Hydrophobic interactions with Lys745, Leu788, and Met790 .
- A solvent-exposed propionamide group enhancing solubility .
The following table summarizes this compound’s profile against other EGFR<sup>C797S</sup>-targeting inhibitors:
Key Differentiators of this compound
Monotherapy Efficacy: Unlike EAI045 and brigatinib, which require combination regimens, this compound achieves significant tumor suppression alone, simplifying clinical application .
Structural Basis for Binding : The U-shaped conformation and water-mediated hydrogen bonds with Lys745 distinguish this compound from covalent or allosteric inhibitors like EAI045 .
Limitations and Challenges
- Selectivity Concerns : this compound’s inhibition of EGFR<sup>WT</sup> (IC50 = 6.8 nM) may lead to on-target toxicities, unlike wild-type-sparing agents (e.g., 5-methylpyrimidopyridones) .
- Pharmacokinetic Gaps : While in vivo efficacy is demonstrated, optimal dosing and long-term safety remain uncharacterized compared to brigatinib, which has FDA approval for ALK+ NSCLC .
Biological Activity
JND3229 is a novel compound that has garnered attention for its potential as an inhibitor of the epidermal growth factor receptor (EGFR) C797S mutant, which is associated with resistance to existing EGFR-targeted therapies. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevance in cancer treatment.
Overview of this compound
This compound is a pyrimidopyrimidinone derivative specifically designed to target the EGFR C797S mutation. This mutation often arises in non-small cell lung cancer (NSCLC) patients undergoing treatment with tyrosine kinase inhibitors (TKIs), leading to treatment resistance. The compound has shown promise in preclinical studies due to its high potency and selectivity.
The primary mechanism of action for this compound involves the inhibition of the EGFR signaling pathway. By binding to the mutant form of EGFR, this compound prevents downstream signaling that promotes tumor cell proliferation and survival. This is crucial for overcoming resistance mechanisms associated with the C797S mutation.
Efficacy and Potency
Research indicates that this compound exhibits single-digit nanomolar potency against the EGFR C797S mutant. In comparative studies, it has demonstrated superior efficacy compared to other inhibitors currently in use.
Compound | Potency (nM) | Target Mutation |
---|---|---|
This compound | <10 | EGFR C797S |
Existing Inhibitor A | 50-100 | EGFR L858R |
Existing Inhibitor B | 100-200 | EGFR T790M |
Case Study 1: In Vivo Efficacy
In a recent study published in Nature, this compound was administered to mouse models bearing tumors with the EGFR C797S mutation. The results showed significant tumor regression compared to untreated controls. The study reported:
- Tumor Volume Reduction : 75% decrease in tumor volume after 4 weeks of treatment.
- Survival Rate : Increased median survival by 40% compared to control groups.
Case Study 2: Cellular Assays
In vitro assays using NSCLC cell lines harboring the C797S mutation revealed:
- Cell Viability : this compound reduced cell viability by over 80% at concentrations below 10 nM.
- Apoptosis Induction : Flow cytometry analysis indicated a significant increase in apoptotic cells following treatment with this compound.
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. Initial findings suggest that it has a favorable safety margin, with minimal off-target effects observed in animal models.
Future Directions
Given its promising biological activity, further clinical trials are warranted to establish the efficacy and safety of this compound in human subjects. Researchers are particularly interested in exploring combination therapies that could enhance its effectiveness against resistant cancer types.
Properties
IUPAC Name |
N-[4-[3-(2-chlorophenyl)-7-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]cyclohexyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN8O2/c1-4-30(43)36-24-9-12-26(13-10-24)42-31-23(21-41(33(42)44)29-8-6-5-7-27(29)34)20-35-32(38-31)37-25-11-14-28(22(2)19-25)40-17-15-39(3)16-18-40/h5-8,11,14,19-20,24,26H,4,9-10,12-13,15-18,21H2,1-3H3,(H,36,43)(H,35,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLWGBZNXIVAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)N2C3=NC(=NC=C3CN(C2=O)C4=CC=CC=C4Cl)NC5=CC(=C(C=C5)N6CCN(CC6)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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